molecular formula C7H9ClF3N3O B2878723 [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439899-29-2

[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B2878723
CAS No.: 1439899-29-2
M. Wt: 243.61
InChI Key: JBJLHTIWWZUFKE-UHFFFAOYSA-N
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Description

“[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C7H9ClF3N3O . It has a molecular weight of 243.61 . The CAS number for this compound is 1439899-29-2 .

Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

Pyrimidine derivatives, including those related to "[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride," are explored for their anti-inflammatory properties. These compounds inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The synthesis methods and structure-activity relationships (SARs) of pyrimidine derivatives highlight their potential as potent anti-inflammatory agents with minimal toxicity. This research paves the way for the development of new pyrimidines as anti-inflammatory drugs (Rashid et al., 2021).

Antineoplastic Drug Development

Research on pyrimidine derivatives extends into antineoplastic (anti-cancer) drug development. These compounds, including analogs of "this compound," are investigated for their diverse mechanisms of action against cancer cells. The review of antineoplastic drugs emphasizes the significance of pyrimidine and purine analogs in treating cancer, showcasing their critical roles in chemotherapy regimens (Black & Livingston, 1990).

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, is crucial for understanding molecular interactions and their implications in biological systems. These insights are vital for drug design, as they affect the stability and biological activity of pharmaceutical compounds (Person et al., 1989).

Environmental Impact and Toxicity

Investigations into the environmental presence and toxicity of compounds related to "this compound" shed light on their ecological and health impacts. For instance, studies on triclosan, a compound with a different core but relevant in the context of environmental pollutant research, demonstrate the importance of assessing the ecological and toxicological effects of widespread chemical use (Bedoux et al., 2012).

Safety and Hazards

The safety data sheet for “[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride” provides some information on its hazards . If inhaled, it is recommended to remove the person to fresh air and keep comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, rinse mouth and seek medical attention if feeling unwell .

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)3-14-6-1-5(2-11)12-4-13-6;/h1,4H,2-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJLHTIWWZUFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1OCC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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